Bitolterol mesylate
Overview
Description
Bitolterol Mesylate is the mesylate salt of bitolterol, a diester sympathomimetic amine with bronchodilator activity. As an ester prodrug, bitolterol is hydrolyzed by esterases to its active metabolite colterol (N-t-butylarterenol). Colterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle. This increases air flow and prevents bronchospasms and may eventually lead to an improvement of airway function.
Scientific Research Applications
Specific Scientific Field
Bitolterol Mesylate is used in the field of Pulmonology , specifically in the treatment of Asthma .
Summary of the Application
Bitolterol Mesylate is a short-acting β2 adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma . It works by relaxing the smooth muscles present continuously around the bronchi and bronchioles, facilitating the flow of air through them .
Methods of Application or Experimental Procedures
Bitolterol Mesylate is administered via a metered-dose inhaler . In a study conducted to establish the safety and effectiveness of Bitolterol Mesylate, one, two, or three inhalations were administered along with an additional double-blind, randomized, placebo dose .
Results or Outcomes
The study found that onset within five minutes occurred in 56.6% to 71% of patients, depending on the dose . Mean maximum improvement, which was dose-dependent, overall ranged from 28.2% to 40.3% with a peak response in 66.7 to 69.8 minutes . A direct relationship of magnitude with regard to dose of Bitolterol was observed . Median duration of action ranged from three to four hours in responding patients across all doses . Up to 31% of patients had durations greater than eight hours after three inhalations . Adverse effects were reported in five of 46 patients for all doses with mild transient tremor occurring in two patients, 4.3% .
Application in Chronic Obstructive Pulmonary Disease (COPD) Treatment
Specific Scientific Field
Bitolterol Mesylate is used in the field of Pulmonology , specifically in the treatment of Chronic Obstructive Pulmonary Disease (COPD) .
Summary of the Application
Chronic Obstructive Pulmonary Disease (COPD) is a type of obstructive lung disease characterized by long-term breathing problems and poor airflow. Bitolterol Mesylate is used to dilate air passages in the lungs that have become narrowed as a result of disease or inflammation .
Methods of Application or Experimental Procedures
Similar to its use in Asthma treatment, Bitolterol Mesylate is administered via a metered-dose inhaler .
Results or Outcomes
Bitolterol Mesylate has a rapid onset of action (2-5 minutes), and its effects may last up to 6-8 hours . It helps in easing the flow of air through the airways, thus providing relief to the patients .
Application in Bronchitis Treatment
Specific Scientific Field
Bitolterol Mesylate is used in the field of Pulmonology , specifically in the treatment of Bronchitis .
Summary of the Application
Bronchitis is an inflammation of the lining of your bronchial tubes, which carry air to and from your lungs. Bitolterol Mesylate may be useful therapy for the asthmatic component of the illness .
Methods of Application or Experimental Procedures
Similar to its use in Asthma and COPD treatment, Bitolterol Mesylate is administered via a metered-dose inhaler .
Results or Outcomes
Bitolterol Mesylate has a rapid onset of action (2-5 minutes), and its effects may last up to 6-8 hours . It helps in easing the flow of air through the airways, thus providing relief to the patients .
properties
IUPAC Name |
[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5.CH4O3S/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21;1-5(2,3)4/h6-16,23,29-30H,17H2,1-5H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODFCFXCOMKRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30392-40-6 (Parent) | |
Record name | Bitolterol mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80952735 | |
Record name | Bitolterol mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bitolterol mesylate | |
CAS RN |
30392-41-7 | |
Record name | Bitolterol mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30392-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bitolterol mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bitolterol mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tert-butyl)[β-hydroxy-3,4-bis(p-toluoyloxy)phenethyl]ammonium methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BITOLTEROL MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E53T3611U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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